molecular formula C19H19N3OS2 B12133713 N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

Cat. No.: B12133713
M. Wt: 369.5 g/mol
InChI Key: MADJOBGIDXWWQA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound with a unique structure that combines elements of acetamide and diazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide . This intermediate is then reacted with a diazatricyclo compound under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetic acid, while reduction may produce N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethanol.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2,6-dimethylphenyl)acetamide
  • N-(2,6-dimethylphenyl)chloroacetamide
  • 2,6-dimethylacetanilide

Uniqueness

N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is unique due to its complex structure, which combines elements of acetamide and diazatricyclo frameworks. This structural complexity imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide

InChI

InChI=1S/C19H19N3OS2/c1-11-5-3-6-12(2)17(11)22-15(23)9-24-18-16-13-7-4-8-14(13)25-19(16)21-10-20-18/h3,5-6,10H,4,7-9H2,1-2H3,(H,22,23)

InChI Key

MADJOBGIDXWWQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4

Origin of Product

United States

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